molecular formula C11H6F3NO B3165314 8-(Trifluoromethyl)quinoline-4-carbaldehyde CAS No. 898404-13-2

8-(Trifluoromethyl)quinoline-4-carbaldehyde

Cat. No.: B3165314
CAS No.: 898404-13-2
M. Wt: 225.17 g/mol
InChI Key: HZTOOEWPKFGHDN-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinoline-4-carbaldehyde (CAS 898404-13-2) is a high-purity organic building block of significant interest in medicinal chemistry and drug discovery. It features a quinoline core, a privileged scaffold in pharmacology, fused with a trifluoromethyl group and an aldehyde functionality. The quinoline structure is a fundamental pharmacophore found in a broad spectrum of therapeutic agents, including antimalarials, antibacterial fluoroquinolones, and anticancer drugs . The presence of the trifluoromethyl group at the 8-position is particularly valuable, as fluorinated heterocycles are known to enhance biological activity, improve metabolic stability, and influence lipophilicity, making them a key focus in modern medicinal chemistry . The aldehyde group at the 4-position provides a versatile handle for synthetic elaboration, allowing researchers to readily synthesize a wide array of novel derivatives, such as quinoline-triazole hybrids, via condensation and cyclization reactions . This compound is specifically recognized for its role in the synthesis of novel quinoline derivatives designed as potent antimicrobial agents . Research indicates that such trifluoromethylquinoline-based compounds have demonstrated moderate to very good in vitro antibacterial and antifungal activities against pathogenic strains . 8-(Trifluoromethyl)quinoline-4-carbaldehyde is supplied with a minimum purity of 95% and should be stored long-term in a cool, dry place. This product is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

8-(trifluoromethyl)quinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)9-3-1-2-8-7(6-16)4-5-15-10(8)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTOOEWPKFGHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)quinoline-4-carbaldehyde typically involves the cyclization of fluorinated anilines with three-carbon reagents. One common method is the reaction of 4-fluoroaniline with trifluoromethyl diketone, which yields 6-fluoroquinolines . Another approach involves the nucleophilic displacement of fluorine atoms and cross-coupling reactions using organometallic compounds .

Industrial Production Methods

Industrial production methods for fluorinated quinolines, including 8-(Trifluoromethyl)quinoline-4-carbaldehyde, often involve large-scale cyclization and cycloaddition reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)quinoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(Trifluoromethyl)quinoline-4-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers: Trifluoromethyl Substitution Patterns

The position of the trifluoromethyl group significantly influences the compound’s reactivity and applications. Key comparisons include:

Compound Name Substituent Positions Key Properties/Applications References
8-(Trifluoromethyl)quinoline-4-carbaldehyde CF₃ (8), CHO (4) High electrophilicity at C4; potential intermediate for pharmaceuticals or materials.
2-(Trifluoromethyl)quinoline-4-carbaldehyde CF₃ (2), CHO (4) Reduced steric hindrance at C2; altered electronic effects due to proximity to CHO group.
4-(Trifluoromethyl)quinoline-8-carboxylic acid CF₃ (4), COOH (8) Carboxylic acid functionality enables salt formation; used in coordination chemistry.

Functional Group Variations

Replacing the carbaldehyde group with other functionalities alters reactivity:

Compound Name Functional Group Key Differences References
8-(Trifluoromethyl)quinoline-4-carbaldehyde CHO Electrophilic aldehyde participates in condensation and nucleophilic additions.
4-Chloro-2-phenyl-8-(trifluoromethyl)quinoline Cl, Ph Chlorine and phenyl groups enhance lipophilicity; used in agrochemicals.
2-Phenylquinoline-4-carboxyl chloride COCl Reactive acyl chloride forms amides/esters; used in polymer chemistry.

Key Insight: Carbaldehydes like 8-(Trifluoromethyl)quinoline-4-carbaldehyde are more versatile in forming Schiff bases or heterocyclic derivatives compared to carboxyl chlorides or carboxylic acids .

Biological Activity

8-(Trifluoromethyl)quinoline-4-carbaldehyde is a fluorinated derivative of quinoline, characterized by a trifluoromethyl group at the 8-position and an aldehyde functional group at the 4-position. This compound has gained considerable attention in medicinal chemistry due to its potential therapeutic properties, particularly as an enzyme inhibitor and in the development of novel drug candidates.

The unique structure of 8-(trifluoromethyl)quinoline-4-carbaldehyde influences its reactivity and interactions with biological systems. The trifluoromethyl group (CF₃) is known for enhancing drug potency and metabolic stability, while the aldehyde group (CHO) allows for further functionalization to create derivatives with specific biological targets.

Biological Activity

Research indicates that quinoline derivatives, including 8-(trifluoromethyl)quinoline-4-carbaldehyde, exhibit a range of biological activities:

  • Antibacterial Activity : Studies have shown that derivatives of quinoline, including those with trifluoromethyl substitutions, possess significant antibacterial properties. For instance, compounds derived from similar structures have demonstrated efficacy against various bacterial strains .
  • Antifungal Activity : The compound has also been evaluated for antifungal activity, showing promising results against pathogens like Cryptococcus neoformans with minimum inhibitory concentration (MIC) values indicating effective inhibition .
  • Enzyme Inhibition : The interactions of 8-(trifluoromethyl)quinoline-4-carbaldehyde with biological macromolecules suggest its potential as an enzyme inhibitor, which could lead to significant therapeutic effects in treating diseases.

Case Studies and Research Findings

  • Antimicrobial Activity : A study synthesized a series of quinoline derivatives and tested them for antimicrobial activity. The results indicated that compounds featuring the trifluoromethyl group exhibited enhanced antibacterial and antifungal properties compared to their non-fluorinated counterparts .
  • Anticonvulsant Properties : Some derivatives of quinoline have been shown to possess anticonvulsant activity. In particular, studies evaluating various substitutions on the quinoline ring have identified compounds that effectively reduce seizure activity in animal models .
  • Antitumor Activity : Research has explored the potential of quinoline derivatives in cancer treatment. Certain analogs have been designed to target specific cancer cell types, demonstrating selective cytotoxicity towards tumor cells while sparing normal cells .

Comparative Analysis

The following table compares 8-(trifluoromethyl)quinoline-4-carbaldehyde with other structurally similar compounds regarding their unique properties and biological activities:

Compound NameStructural FeaturesUnique Properties
8-(Trifluoromethyl)quinoline-4-carbaldehyde CF₃ at position 8, CHO at position 4Broad spectrum antibacterial and antifungal activity
4-(Trifluoromethyl)quinoline-2-carbaldehyde CF₃ at position 4, CHO at position 2Different reactivity due to altered positions
2-(Trifluoromethyl)quinoline-4-carbaldehyde CF₃ at position 2, CHO at position 4Variations in electronic effects
4-Bromo-8-(trifluoromethyl)quinoline Bromine substitution instead of an aldehydePotentially different biological activities

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Suzuki coupling65–75>95Pd(PPh3_3)4_4, 80°C
MnO2_2 oxidation50–6090–95Toluene, reflux, 12 h

Q. Table 2. Common Analytical Techniques

TechniqueApplicationDetection LimitReference
HR-ESI-MSMolecular ion confirmation0.1 ppm
X-ray crystallographyCrystal structure determination1 Å resolution
19^{19}F NMRCF3_3 group quantification0.01 mmol/L

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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